molecular formula C12H16ClN3O5S B1440037 2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride CAS No. 1251923-78-0

2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride

Cat. No.: B1440037
CAS No.: 1251923-78-0
M. Wt: 349.79 g/mol
InChI Key: LGHDZPDZSWWUID-UHFFFAOYSA-N
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Description

2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride is a synthetic organic compound with a complex structure. It is characterized by the presence of an amino group, a methanesulfonyl group, and a benzoxazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole moiety can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with an amine in the presence of a base.

    Coupling Reactions: The final coupling of the benzoxazole derivative with the butanamide backbone is achieved through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring, potentially converting it to an alcohol.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce alcohols.

Scientific Research Applications

2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of microorganisms or cancer cells. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methanesulfonylbutanamide: Lacks the benzoxazole moiety, making it less complex.

    N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide: Does not have the methanesulfonyl group, which may affect its reactivity and biological activity.

Uniqueness

The presence of both the methanesulfonyl group and the benzoxazole moiety in 2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride makes it unique

Biological Activity

2-Amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride (CAS Number: 1251923-78-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by various studies and findings.

  • Molecular Formula : C₁₂H₁₆ClN₃O₅S
  • Molecular Weight : 349.79 g/mol
  • Structure : The compound features a benzoxazole moiety which is crucial for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds containing benzoxazole derivatives. For instance, research indicated that certain benzoxazole derivatives effectively inhibited the expression of inflammatory cytokines such as IL-1β and IL-6 in vitro. Specifically:

  • In Vitro Studies : Compounds similar to 2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide showed significant inhibition of IL-1β and IL-6 mRNA expression in human liver hepatocytes (AML-12 cells) .
  • In Vivo Studies : In animal models, these compounds reduced mRNA levels of IL-1β, IL-6, and TNF-α without causing hepatotoxicity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been evaluated:

  • In Vitro Testing : Compounds with similar structures demonstrated significant antibacterial activity against strains such as Bacillus subtilis and Escherichia coli, as well as antifungal activity against Candida albicans .
  • Mechanism of Action : The antimicrobial effect may be attributed to the disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity

The cytotoxic effects of the compound were assessed through various assays:

  • Cell Viability Assays : Studies indicated that while some derivatives exhibited cytotoxic effects on cancer cell lines, others maintained low toxicity profiles at therapeutic concentrations .

Case Studies

  • Study on Inflammatory Response :
    • Researchers synthesized 12 novel benzoxazole-containing compounds and evaluated their anti-inflammatory effects. The most potent compounds were found to modulate the STAT3/NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines .
    • In vivo tests confirmed that these compounds significantly reduced liver inflammation markers without hepatotoxicity.
  • Antimicrobial Efficacy Assessment :
    • A series of derivatives were tested against various microbial strains. The results indicated that certain modifications in the chemical structure enhanced antibacterial and antifungal activity significantly compared to standard drugs .

Data Summary

Activity TypeMechanism/EffectReference
Anti-inflammatoryInhibition of IL-1β and IL-6 mRNA expression
AntimicrobialSignificant activity against bacterial strains
CytotoxicityVariable effects on cancer cell lines

Properties

IUPAC Name

2-amino-4-methylsulfonyl-N-(2-oxo-3H-1,3-benzoxazol-5-yl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S.ClH/c1-21(18,19)5-4-8(13)11(16)14-7-2-3-10-9(6-7)15-12(17)20-10;/h2-3,6,8H,4-5,13H2,1H3,(H,14,16)(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHDZPDZSWWUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)NC1=CC2=C(C=C1)OC(=O)N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride
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2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride
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2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride
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2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride
Reactant of Route 5
2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride
Reactant of Route 6
2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride

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